Digitoxic acid
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Overview
Description
Digitoxic acid is a carbonyl compound.
Scientific Research Applications
Synthesis and Chemical Applications
Digitoxic acid, as a derivative of cardiac glycoside, has been a subject of interest for its potential applications in synthesis and chemical modifications. Notably, selective glycosylation of digitoxin, a closely related compound, has been achieved using a borinic acid-derived catalyst, paving the way for the synthesis of novel cardiac glycoside analogs from readily available materials. This method enhances the access to glycosylation patterns characteristic of natural products from Digitalis purpurea, offering a wide scope for generating structurally diverse compounds (Beale & Taylor, 2013). Similarly, an efficient assembly of digitoxin, an important cardiac trisaccharide, from its genin and glycosyl o-alkynylbenzoates was demonstrated using a gold(I)-catalyzed glycosylation protocol, emphasizing the protocol's potential in synthesizing glycoconjugates containing acid-labile 2-deoxysugar linkages (Ma et al., 2011).
Anticancer Research
This compound and its analogs have garnered significant attention in the context of cancer research. Studies have revealed that digitoxin and its derivatives exhibit notable anticancer activities, particularly in inducing caspase-9-mediated apoptosis in cancer cells. The anticancer activity was found to be oligosaccharide chain length-dependent, offering insights into structure-activity relationships (Iyer et al., 2010). Moreover, digitoxin has been reported to inhibit the growth of cancer cell lines at concentrations commonly found in cardiac patients, with studies showing significant growth inhibition activity and the mediation of toxicity via apoptosis (López-Lázaro et al., 2005). Additionally, the exploration of digitoxin and its analogs as novel cancer therapeutics emphasizes the potential of these compounds in oncology, with emerging evidence indicating their cytotoxicity against cancer cells and the need for further investigation into their anticancer mechanisms (Elbaz et al., 2012).
Biochemical Interactions and Mechanisms
The interaction of digitoxin with biological molecules such as human serum albumin has been studied, revealing the influence of factors like free fatty acids and bile acids on this interaction. These studies provide a fundamental understanding of the biochemical behavior of digitoxin, which is critical for its therapeutic applications (Brock, 2009). Furthermore, research into the mechanisms involved in digitoxin-induced cytotoxicity in cancer cells has identified distinct kinase and interferon signaling networks as key mediators, offering deeper insights into the molecular underpinnings of its anticancer effects (Prassas et al., 2011).
Properties
Molecular Formula |
C6H12O5 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3,4,5-trihydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O5/c1-3(7)6(11)4(8)2-5(9)10/h3-4,6-8,11H,2H2,1H3,(H,9,10) |
InChI Key |
GANHVRLFUFUPED-UHFFFAOYSA-N |
SMILES |
CC(C(C(CC(=O)O)O)O)O |
Canonical SMILES |
CC(C(C(CC(=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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